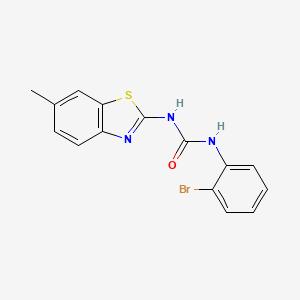

N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea

説明

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea often involves the condensation of appropriate amines with isocyanates under mild conditions. This method is exemplified by the synthesis of related benzothiazolyl ureas, where (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine was condensed with substituted phenyl isocyanates to produce a series of novel ureas (Pejchal, Štěpánková, & Drabina, 2011).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea linkage, which often exhibits planar configurations due to intramolecular hydrogen bonding. This feature contributes to the compound's stability and influences its reactivity. The planar configuration of the urea group, mediated by intramolecular N-H...O hydrogen bonds, has been observed in similar compounds, indicating a tendency towards a coplanar arrangement with adjacent aromatic rings, which might also apply to N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea (Shi, 2011).

科学的研究の応用

Enzyme Inhibition and Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their ability to inhibit enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, as well as for their anticancer activities. These compounds, including similar benzothiazol-urea derivatives, show promise in vitro against certain cancer cell lines, indicating potential therapeutic applications (Mustafa, Perveen, & Khan, 2014).

Cytotoxicity and DNA-Topoisomerase Inhibition

New asymmetric ureas and thioureas have been synthesized and demonstrated significant antiproliferative action against Ehrlich carcinoma and K562 human leukemia cells, along with inhibitory activity against DNA topoisomerases I and II-alpha. This highlights their potential as lead compounds for developing new cancer therapies (Esteves-Souza et al., 2006).

Material Science and Structural Studies

Tri-substituted ureas containing an N-methylpiperazine moiety have been synthesized and studied for their spectroscopic, structural, and conformational properties. These studies provide insights into the molecular design and optimization of urea derivatives for material science applications (Iriepa & Bellanato, 2013).

Antifilarial Agents

A series of ureas have demonstrated antifilarial activity against Brugia pahangi and Litomosoides carinii, suggesting their potential as antiparasitic agents. This application underlines the versatility of urea derivatives in addressing a variety of health-related issues (Ram et al., 1984).

Novel Synthetic Routes and Chemical Transformations

Research has explored novel synthetic routes involving urea derivatives, leading to the formation of unique heterocyclic compounds. These studies are critical for advancing synthetic chemistry and developing new methodologies for constructing complex molecules (Peet, 1987).

特性

IUPAC Name |

1-(2-bromophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3OS/c1-9-6-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-2-4-10(11)16/h2-8H,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMSCLXLYRZLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

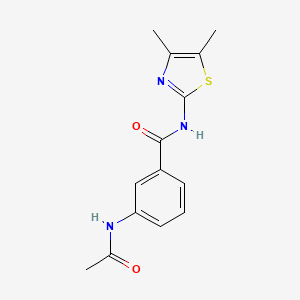

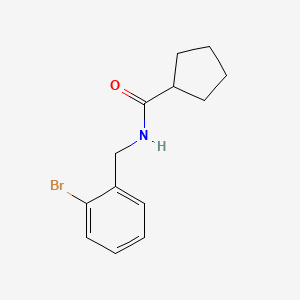

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)

amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4580105.png)

![N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4580119.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580134.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4580149.png)

![N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4580161.png)

![4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)

![3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580168.png)

![N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)

![4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)

![ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B4580194.png)